molecular formula C25H30N6O2 B7171833 N,N'-bis(1-ethylbenzimidazol-2-yl)heptanediamide

N,N'-bis(1-ethylbenzimidazol-2-yl)heptanediamide

Cat. No.: B7171833
M. Wt: 446.5 g/mol
InChI Key: VBSDFWNPPXDDPJ-UHFFFAOYSA-N
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Description

N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide is a complex organic compound that belongs to the family of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and their ability to form stable complexes with metal ions. This particular compound features two benzimidazole rings connected by a heptanediamide linker, making it a versatile ligand in coordination chemistry.

Properties

IUPAC Name

N,N'-bis(1-ethylbenzimidazol-2-yl)heptanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-3-30-20-14-10-8-12-18(20)26-24(30)28-22(32)16-6-5-7-17-23(33)29-25-27-19-13-9-11-15-21(19)31(25)4-2/h8-15H,3-7,16-17H2,1-2H3,(H,26,28,32)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSDFWNPPXDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)CCCCCC(=O)NC3=NC4=CC=CC=C4N3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide typically involves the reaction of 1-ethylbenzimidazole with a heptanediamide precursor. The process can be carried out under various conditions, but a common method includes:

    Starting Materials: 1-ethylbenzimidazole and heptanediamide.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

    Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide can be scaled up using similar reaction conditions but with optimized parameters for large-scale synthesis. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzimidazole rings can participate in nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated benzimidazole derivatives can be used as starting materials, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole rings.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.

    Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide involves its ability to coordinate with metal ions. The benzimidazole rings act as chelating agents, binding to metal ions through nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and biological processes. The molecular targets include metal ions like copper, zinc, and iron, which are essential for many enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(1-ethylbenzimidazol-2-yl)propane
  • N,N’-bis(1-ethylbenzimidazol-2-yl)pentane
  • N,N’-bis(1-ethylbenzimidazol-2-yl)butane

Uniqueness

N,N’-bis(1-ethylbenzimidazol-2-yl)heptanediamide is unique due to its longer heptanediamide linker, which provides greater flexibility and spatial arrangement for coordination with metal ions. This can result in different reactivity and stability profiles compared to its shorter-chain analogs.

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